

Spectroscopic Profile of 2-Bromo-3-cyclopropylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-3-cyclopropylpyridine*

Cat. No.: *B580542*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Bromo-3-cyclopropylpyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral features based on structural analysis, and detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Structure and Properties

- IUPAC Name: **2-Bromo-3-cyclopropylpyridine**[\[1\]](#)
- Molecular Formula: C_8H_8BrN [\[1\]](#)
- Molecular Weight: 198.06 g/mol [\[1\]](#)
- Exact Mass: 196.98401 Da[\[1\]](#)

The structure of **2-Bromo-3-cyclopropylpyridine**, characterized by a pyridine ring substituted with a bromine atom at the 2-position and a cyclopropyl group at the 3-position, dictates its unique spectroscopic signature.

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for **2-Bromo-3-cyclopropylpyridine** is not readily available in the public domain. However, computational prediction tools and analysis of similar structures allow for a reliable estimation of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.25	dd	1H	H6 (Pyridine)
~7.50	dd	1H	H4 (Pyridine)
~7.10	dd	1H	H5 (Pyridine)
~2.10	m	1H	CH (Cyclopropyl)
~1.05	m	2H	CH ₂ (Cyclopropyl)
~0.75	m	2H	CH ₂ (Cyclopropyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~150.0	C6 (Pyridine)
~142.5	C2 (Pyridine, C-Br)
~139.0	C4 (Pyridine)
~135.0	C3 (Pyridine)
~122.0	C5 (Pyridine)
~12.0	CH (Cyclopropyl)
~9.0	CH ₂ (Cyclopropyl)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-3-cyclopropylpyridine** is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretching	Aromatic (Pyridine)
3000-2850	C-H stretching	Aliphatic (Cyclopropyl)
~1570, ~1450, ~1420	C=C and C=N stretching	Aromatic (Pyridine) Ring
~1020	C-Br stretching	Bromo-substituent
~800	C-H out-of-plane bending	Aromatic (Pyridine)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Bromo-3-cyclopropylpyridine** is expected to show a distinctive molecular ion peak and a fragmentation pattern influenced by the bromine isotope distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

m/z (charge-to-mass ratio)	Ion	Comments
197/199	[M] ⁺	Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
118	[M - Br] ⁺	Loss of the bromine atom.
91	[C ₆ H ₅ N] ⁺ (Pyridyl cation fragment)	Further fragmentation of the pyridine ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like **2-Bromo-3-cyclopropylpyridine**.

NMR Spectroscopy (¹H and ¹³C)

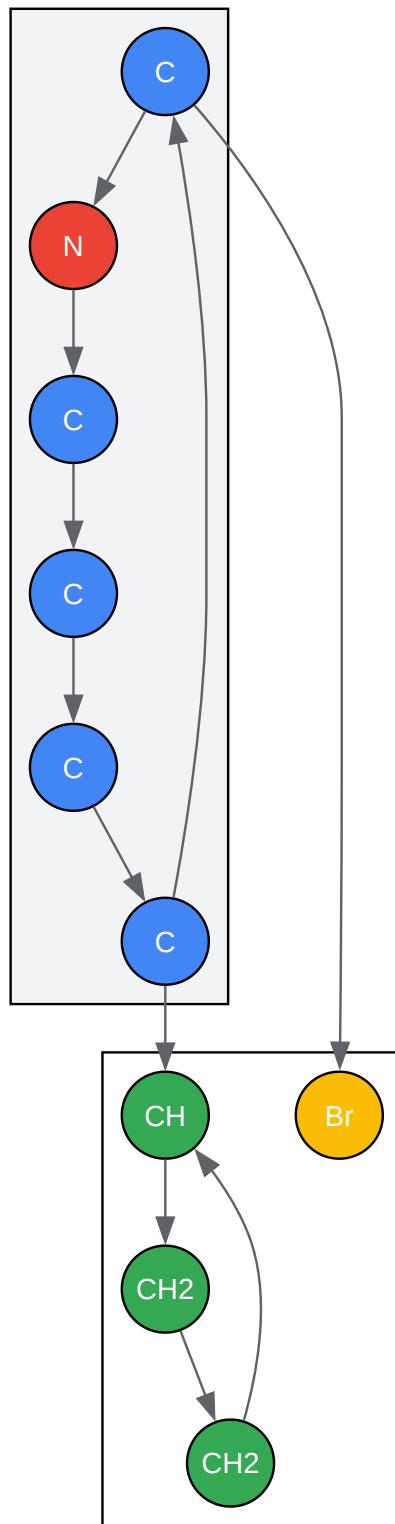
- Sample Preparation:
 - Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.[\[2\]](#)
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
 - Cap the tube and gently agitate to ensure complete dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample in the NMR probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm, centered around 5 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- ¹³C NMR Acquisition:

- Set the spectral width to approximately 220 ppm, centered around 100 ppm.
- Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
- Employ proton decoupling to simplify the spectrum.
- Acquire 1024-2048 scans.
- Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
- Reference the spectrum to the solvent signal (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

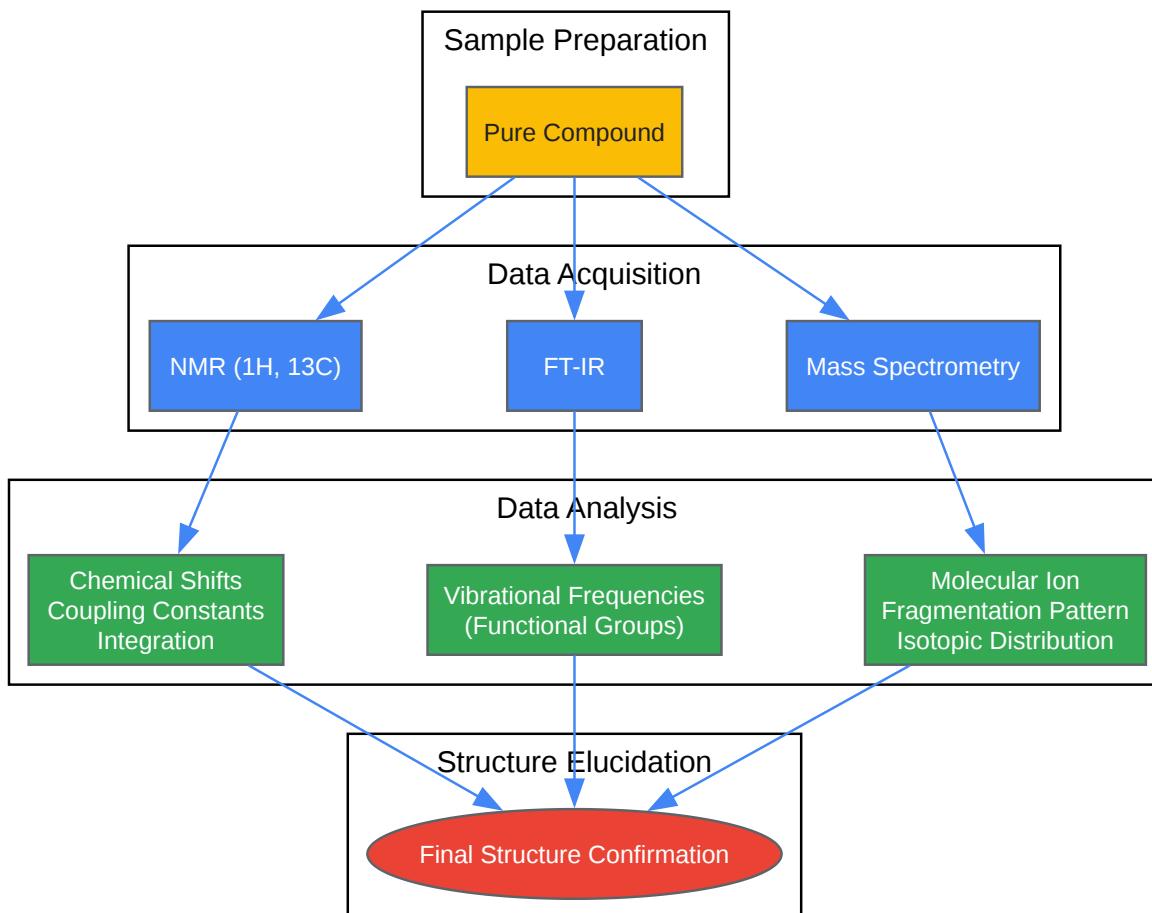
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small, clean, and dry amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.^[3]
 - Collect the sample spectrum in the range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)


- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization and Analysis:
 - Utilize electron ionization at a standard energy of 70 eV.[4]
 - The electron beam bombards the gaseous sample molecules, causing ionization and fragmentation.[4][5]
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
 - The mass analyzer separates the ions based on their mass-to-charge ratio.
- Data Interpretation:
 - Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound.[6][7]
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations


The following diagrams illustrate the chemical structure and a general workflow for spectroscopic analysis.

Chemical Structure of 2-Bromo-3-cyclopropylpyridine

[Click to download full resolution via product page](#)

Caption: Structure of **2-Bromo-3-cyclopropylpyridine**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. chem.latech.edu [chem.latech.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH₃)₃CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C₃H₇Br CH₃CHBrCH₃ mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-cyclopropylpyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580542#spectroscopic-data-of-2-bromo-3-cyclopropylpyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com